2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide
Description
The compound 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide features a 3,4-dihydro-2H-1,4-benzoxazine core substituted at position 4 with a 2-methylpropanoyl (isobutyryl) group and at position 3 with an N-phenylacetamide moiety. The benzoxazine scaffold is notable for its pharmacological relevance, particularly in targeting enzymes and receptors involved in inflammation and neurodegeneration .
Properties
IUPAC Name |
2-[4-(2-methylpropanoyl)-2-oxo-3H-1,4-benzoxazin-3-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13(2)19(24)22-15-10-6-7-11-17(15)26-20(25)16(22)12-18(23)21-14-8-4-3-5-9-14/h3-11,13,16H,12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBNQVPDLYSOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C(C(=O)OC2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide typically involves multiple steps. One common method starts with the preparation of 2-bromo-2-methylpropanoyl bromide, which is then reacted with a suitable amine to form the corresponding amide . The reaction conditions often require low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating oxidative stress and inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and its analogues:
*Molecular formulas are estimated based on structural analysis where explicit data is unavailable in the provided evidence.
Substituent Impact on Pharmacokinetics and Bioactivity
- Target Compound: The isobutyryl group at position 4 likely increases lipophilicity, favoring blood-brain barrier penetration, while the N-phenylacetamide may engage in aromatic stacking with target proteins.
- Compound : The 3-chloro-4-fluorophenyl group creates a sterically bulky and electron-withdrawing environment, which may improve affinity for halogen-bonding receptors but reduce solubility .
Research Findings and Implications
- Bioactivity Trends : Benzoxazine derivatives with electron-withdrawing groups (e.g., halogens, carbonyls) exhibit enhanced enzyme inhibition, while lipophilic groups (e.g., isobutyryl) improve bioavailability .
- Metabolic Stability: Fluorinated analogues (e.g., Balcinrenonum) demonstrate longer half-lives compared to non-halogenated compounds like the target molecule .
- Structural Flexibility : Rigid scaffolds (e.g., ’s fused oxazolo-benzoxazine) show higher target specificity but may limit oral absorption due to reduced solubility .
Biological Activity
The compound 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide (CAS Number: 1025057-61-7) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H20N2O4
- Molecular Weight : 352.4 g/mol
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its potential therapeutic applications. Below are the key areas of investigation:
Antimicrobial Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, benzoxazine derivatives have shown effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar activity .
Anticancer Potential
Research has suggested that benzoxazine derivatives can inhibit cancer cell proliferation. A study evaluating related compounds demonstrated that they induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins . The specific mechanisms by which This compound exerts anticancer effects require further investigation.
Anti-inflammatory Effects
Compounds with a benzoxazine structure have been reported to exhibit anti-inflammatory properties. In vitro studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activation of NF-kB signaling pathways . This suggests a potential role for This compound in managing inflammatory diseases.
Case Studies
Several case studies have highlighted the biological effects of benzoxazine derivatives:
- Antimicrobial Study :
- Cancer Cell Line Testing :
- Inflammation Model :
Q & A
Q. What are the recommended synthetic routes for 2-[4-(2-methylpropanoyl)-2-oxo-3,4-dihydro-2H-1,4-benzoxazin-3-yl]-N-phenylacetamide?
The synthesis typically involves multi-step organic reactions, including:
- Stepwise coupling : Activation of carboxylic acid derivatives (e.g., using carbonyldiimidazole) to form amide bonds between the benzoxazine core and phenylacetamide groups .
- Solvent optimization : Use of polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency .
- Purity control : Reaction monitoring via thin-layer chromatography (TLC) and purification using column chromatography to isolate intermediates .
Q. How can researchers confirm the structural integrity of this compound?
Key analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify proton environments and carbon frameworks, particularly the benzoxazinone ring and acetamide substituents .
- High-Resolution Mass Spectrometry (HRMS) : To validate molecular weight and isotopic patterns .
- X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, as demonstrated in structurally related benzothiazine derivatives .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use of fume hoods to mitigate inhalation risks, especially during solvent evaporation steps .
- Waste disposal : Segregation of organic waste containing halogenated byproducts (if applicable) to comply with environmental regulations .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s bioactivity while minimizing confounding variables?
- Experimental design : Use randomized block designs with split-plot arrangements to account for variables like dose concentration, exposure time, and biological replicates . For example:
- Main plots : Varying concentrations of the compound.
- Subplots : Cell lines or in vivo models (e.g., murine vs. humanized systems).
- Controls : Include vehicle-only and positive/negative controls to validate assay sensitivity .
- Data normalization : Use internal standards (e.g., housekeeping genes in qPCR) to correct for technical variability .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Metabolic profiling : Employ LC-MS/MS to identify metabolites that may alter bioavailability in vivo .
- In silico modeling : Use tools like molecular dynamics simulations to predict membrane permeability and protein binding, which may explain discrepancies in absorption .
- Species-specific factors : Compare hepatic metabolism across models (e.g., human liver microsomes vs. rodent models) to identify interspecies differences in clearance rates .
Q. What methodological considerations are critical when evaluating the environmental fate and ecological risks of this compound?
- Long-term monitoring : Follow protocols from projects like INCHEMBIOL to track abiotic/biotic degradation in soil and water systems over multiple years .
- Tiered ecotoxicity testing :
- Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization).
- Tier 2 : Chronic exposure studies to assess bioaccumulation potential .
- QSPR modeling : Quantitative Structure-Property Relationship models to predict environmental partitioning coefficients (e.g., log Kow) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
